molecular formula C18H23N5O3 B1664317 Theophylline, 8-benzyl-7-(2-((2-hydroxyethyl)amino)ethyl)- CAS No. 80296-66-8

Theophylline, 8-benzyl-7-(2-((2-hydroxyethyl)amino)ethyl)-

Cat. No. B1664317
CAS RN: 80296-66-8
M. Wt: 357.4 g/mol
InChI Key: BZBIGFTZTTYEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AC 85 is a bamifylline metabolite in human plasma.

Scientific Research Applications

1. Synthesis of Tetrahydro-6-imino-2-oxo-7H-purine Derivatives

Theophylline has been utilized in the synthesis of various derivatives, including tetrahydro-6-imino-2-oxo-7H-purine. This synthesis involves the conversion of theophylline to its 7-(2-phenyl-2-methanesulfonyloxy)ethyl congener, followed by treatment with ammonia or primary amines. This process results in products like the styrene analogue and 7-(2-amino-2-phenylethyl)theophylline. The structural elucidation of these compounds is achieved through spectroscopic analysis, including HMBC correlation and X-ray crystallography (Kozai, Ogimoto, & Maruyama, 2000).

2. Potential Cardiovascular Effects

Some theophylline derivatives, particularly 7,8-disubstituted theophyllines with chiral or achiral moieties of 1,2-aminoalcohol in position 8, have shown potential effects on the cardiovascular system. These compounds have been studied for their antiarrhythmic activity, with some exhibiting effects similar to quinidine but with significantly lower toxicity. For example, racemic 7-beta-hydroxyethyl-8-(1'-hydroxybut-2'-yl) aminotheophylline and its enantiomers demonstrated notable antiarrhythmic activity (Drabczyńska et al., 1988).

3. Antimicrobial and Antiviral Agents

Theophylline derivatives have been investigated for their potential as antimicrobial and antiviral agents. Research in this area aims to find new antimicrobial agents among purine derivatives, given their long-standing use in medical practice. Synthesis methods for 7,8-disubstituted theophylline derivatives have been developed, and their physical and chemical properties, as well as potential applications as antistaphylococcal and antifungal agents, have been explored (Ivanchenko, 2018).

4. Adenosine Receptor Antagonism

Research has shown that certain theophylline derivatives act as potent antagonists at A1- and A2-adenosine receptors in brain tissue. For instance, 1,3-dialkyl-8-(p-sulfophenyl)xanthines are more potent than theophylline in this regard. This property is crucial in understanding the physiological effects of theophylline derivatives on the central nervous system and cardiovascular system (Daly, Padgett, Shamim, Butts-Lamb, & Waters, 1985).

properties

CAS RN

80296-66-8

Product Name

Theophylline, 8-benzyl-7-(2-((2-hydroxyethyl)amino)ethyl)-

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

8-benzyl-7-[2-(2-hydroxyethylamino)ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H23N5O3/c1-21-16-15(17(25)22(2)18(21)26)23(10-8-19-9-11-24)14(20-16)12-13-6-4-3-5-7-13/h3-7,19,24H,8-12H2,1-2H3

InChI Key

BZBIGFTZTTYEMF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCNCCO

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCNCCO

Appearance

Solid powder

Other CAS RN

80296-66-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AC 85;  AC85;  AC-85

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Theophylline, 8-benzyl-7-(2-((2-hydroxyethyl)amino)ethyl)-
Reactant of Route 2
Reactant of Route 2
Theophylline, 8-benzyl-7-(2-((2-hydroxyethyl)amino)ethyl)-
Reactant of Route 3
Reactant of Route 3
Theophylline, 8-benzyl-7-(2-((2-hydroxyethyl)amino)ethyl)-
Reactant of Route 4
Reactant of Route 4
Theophylline, 8-benzyl-7-(2-((2-hydroxyethyl)amino)ethyl)-
Reactant of Route 5
Reactant of Route 5
Theophylline, 8-benzyl-7-(2-((2-hydroxyethyl)amino)ethyl)-
Reactant of Route 6
Reactant of Route 6
Theophylline, 8-benzyl-7-(2-((2-hydroxyethyl)amino)ethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.